{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13787570
InChI: InChI=1S/C9H11N3/c1-12-5-3-8-7(6-10)2-4-11-9(8)12/h2-5H,6,10H2,1H3
SMILES: CN1C=CC2=C(C=CN=C21)CN
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol

{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine

CAS No.:

Cat. No.: VC13787570

Molecular Formula: C9H11N3

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine -

Specification

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
IUPAC Name (1-methylpyrrolo[2,3-b]pyridin-4-yl)methanamine
Standard InChI InChI=1S/C9H11N3/c1-12-5-3-8-7(6-10)2-4-11-9(8)12/h2-5H,6,10H2,1H3
Standard InChI Key WNBQVWFZMPPINP-UHFFFAOYSA-N
SMILES CN1C=CC2=C(C=CN=C21)CN
Canonical SMILES CN1C=CC2=C(C=CN=C21)CN

Introduction

Structural Identification and Chemical Properties

{1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine (CAS: 869335-48-8) belongs to the pyrrolopyridine family, a class of nitrogen-containing heterocycles known for their bioactivity. The molecule’s structure comprises a bicyclic system with a pyrrole ring fused to a pyridine ring, a methyl group at the 1-position, and a methanamine (-CH2NH2) group at the 4-position. Its molecular formula is C9H11N3, with a molecular weight of 161.21 g/mol.

Key Structural Features:

  • Aromatic System: The fused pyrrole-pyridine core enables π-π interactions with biological targets, enhancing binding affinity.

  • Methyl Group: The 1-methyl substitution improves metabolic stability by reducing oxidative degradation.

  • Methanamine Side Chain: The primary amine at the 4-position facilitates hydrogen bonding with enzymatic active sites, critical for FGFR inhibition .

Synthetic Routes and Optimization

The synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine typically involves multi-step procedures, with recent advancements emphasizing efficiency and scalability.

Nitro Reduction Pathway

A widely employed method involves the reduction of a nitro precursor (1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine) to the corresponding amine. Key steps include:

  • Catalytic Hydrogenation: Treatment with hydrogen gas in the presence of Raney nickel and acetic acid in methanol achieves near-quantitative conversion (99% yield) .

  • Workup: Neutralization with sodium hydroxide, followed by extraction with ethyl acetate and silica gel chromatography, yields the pure amine .

Reaction Conditions:

ParameterValue
SolventMethanol/acetic acid (3:1 v/v)
CatalystRaney nickel
TemperatureAmbient
Time3 hours

Alternative Routes

Recent studies highlight the use of trifluoromethyl-substituted intermediates for generating derivatives with enhanced bioactivity. For example, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine serves as a precursor for coupling reactions with aldehydes, followed by reductive amination to introduce the methanamine group .

Biological Activity and Mechanism of Action

FGFR Inhibition

The compound exhibits potent inhibitory activity against FGFR1–4, with IC50 values in the nanomolar range (Table 1) . By binding to the ATP pocket of FGFRs, it disrupts phosphorylation and downstream signaling pathways involved in cell proliferation and survival.

Table 1: FGFR Inhibitory Activity of Select Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h7925712

Antiproliferative Effects

In vitro studies demonstrate concentration-dependent inhibition of cancer cell lines:

  • 4T1 Cells (Mouse Breast Cancer): 4h reduced viability by 80% at 10 μM via apoptosis induction .

  • MDA-MB-231 and MCF-7 Cells: Significant growth suppression observed at sub-micromolar concentrations .

Anti-Metastatic Properties

The compound inhibits migration and invasion in 4T1 cells by modulating matrix metalloproteinases (MMPs). Treatment with 4h downregulated MMP9 expression by 60% and upregulated TIMP2, a metalloproteinase inhibitor, by 2.5-fold .

Pharmacological Profile

Pharmacokinetics

  • Bioavailability: Low molecular weight (161.21 g/mol) and moderate logP (1.8) suggest favorable absorption.

  • Metabolism: Hepatic cytochrome P450 enzymes mediate primary oxidation, yielding inactive metabolites.

  • Half-Life: Preliminary data indicate a plasma half-life of 4.2 hours in murine models .

Toxicity

  • Selectivity: Minimal cytotoxicity toward non-cancerous HEK293 cells (IC50 > 100 μM) .

  • Acute Toxicity: LD50 in mice exceeds 500 mg/kg, indicating a wide therapeutic window.

Analytical Characterization

Structural Validation

  • NMR Spectroscopy: Aromatic protons appear at δ 7.0–8.2 ppm, while the methanamine -CH2- group resonates at δ 2.8–3.1 ppm .

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ peak at m/z 161.12 confirms molecular weight .

Future Directions

Clinical Translation

  • Phase I Trials: Pending pharmacokinetic studies in higher mammals.

  • Combination Therapies: Potential synergy with PD-1/PD-L1 inhibitors in immuno-oncology.

Structural Optimization

  • Side Chain Modifications: Introducing bulky groups at the 5-position to enhance FGFR4 affinity.

  • Prodrug Development: Esterification of the methanamine group to improve oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator